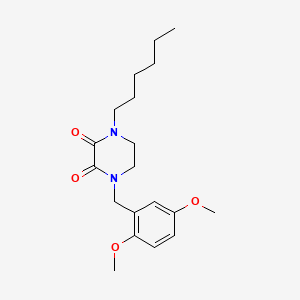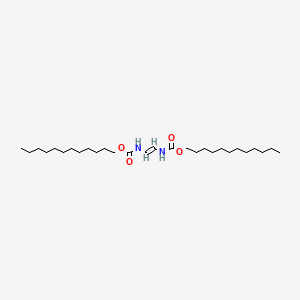
Didodecyl vinylenedicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didodecyl vinylenedicarbamate is a chemical compound with the molecular formula C33H59NO4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of didodecyl vinylenedicarbamate typically involves the reaction of dodecylamine with vinylenedicarbamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Didodecyl vinylenedicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Didodecyl vinylenedicarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions and lipid bilayer formation.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.
作用機序
The mechanism of action of didodecyl vinylenedicarbamate involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.
類似化合物との比較
Similar Compounds
Didodecyl 3,3’-thiodipropionate: Known for its antioxidant properties.
Didodecyl ditelluride: Used in nanocrystal synthesis.
DiIC12(3): A fluorescent dye used in membrane studies.
Uniqueness
Didodecyl vinylenedicarbamate is unique due to its specific chemical structure, which imparts distinct properties such as amphiphilicity and reactivity. These properties make it versatile for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
73622-95-4 |
|---|---|
分子式 |
C28H54N2O4 |
分子量 |
482.7 g/mol |
IUPAC名 |
dodecyl N-[(E)-2-(dodecoxycarbonylamino)ethenyl]carbamate |
InChI |
InChI=1S/C28H54N2O4/c1-3-5-7-9-11-13-15-17-19-21-25-33-27(31)29-23-24-30-28(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3,(H,29,31)(H,30,32)/b24-23+ |
InChIキー |
QCWNNMTYLOAEEC-WCWDXBQESA-N |
異性体SMILES |
CCCCCCCCCCCCOC(=O)N/C=C/NC(=O)OCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCOC(=O)NC=CNC(=O)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


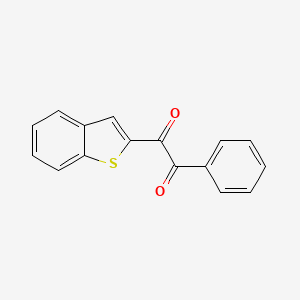
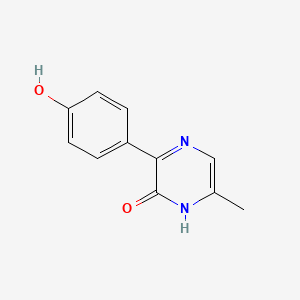


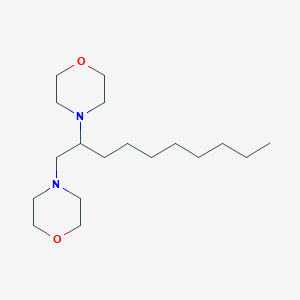

![Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B14446648.png)
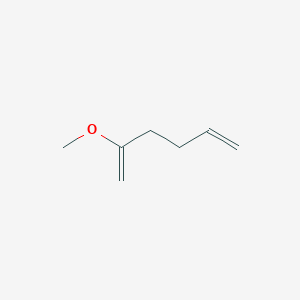
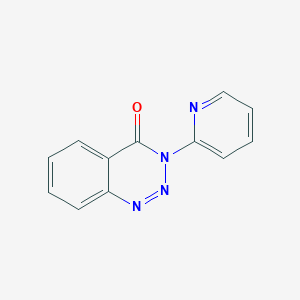
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)

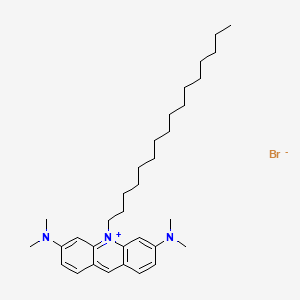
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
